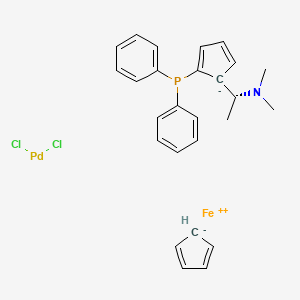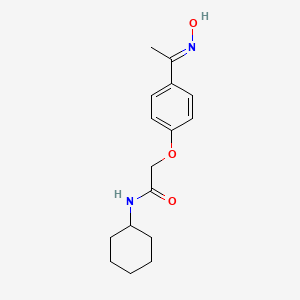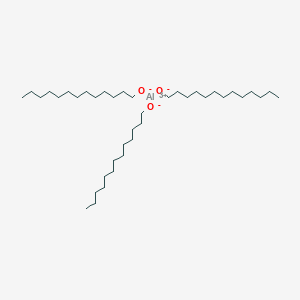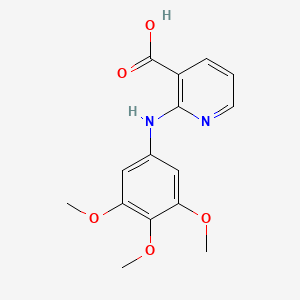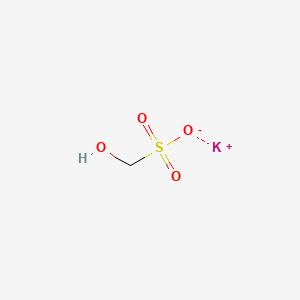
Potassium hydroxymethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydroxymethanesulfonate is an organosulfur compound that has gained attention due to its unique chemical properties and potential applications in various fields. It is formed by the reaction of formaldehyde with sulfur dioxide in the presence of water, resulting in the formation of hydroxymethanesulfonate, which can then be neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. This compound is of interest in atmospheric chemistry, particularly in the study of particulate matter and air quality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hydroxymethanesulfonate can be synthesized through the following steps:
Formation of Hydroxymethanesulfonate: Formaldehyde reacts with sulfur dioxide in an aqueous medium to form hydroxymethanesulfonate. [ \text{HCHO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{H} ]
Neutralization: The hydroxymethanesulfonate is then neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. [ \text{HOCH}_2\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{HOCH}_2\text{SO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium hydroxymethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and ozone.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation Products: Sulfonic acids and sulfates.
Reduction Products: Simpler sulfur-containing compounds such as sulfides.
Substitution Products: Various substituted organosulfur compounds depending on the nucleophile used
Scientific Research Applications
Potassium hydroxymethanesulfonate has several scientific research applications:
Atmospheric Chemistry: It is used to study the formation and transformation of particulate matter in the atmosphere, particularly in the context of air quality and climate change.
Analytical Chemistry: It is used as a standard in ion chromatography and mass spectrometry for the quantification of sulfur-containing compounds.
Environmental Science: It is studied for its role in the formation of secondary organic aerosols and its impact on air pollution.
Industrial Applications: It is used in the synthesis of other organosulfur compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of potassium hydroxymethanesulfonate involves its ability to participate in various chemical reactions due to the presence of the hydroxymethanesulfonate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial applications, including electroplating and organic synthesis.
Sodium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with sodium as the counterion.
Ammonium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with ammonium as the counterion.
Uniqueness
Potassium hydroxymethanesulfonate is unique due to its specific reactivity and the presence of the potassium ion, which can influence its solubility and reactivity compared to other similar compounds. Its applications in atmospheric chemistry and environmental science also set it apart from other organosulfur compounds .
Properties
CAS No. |
51754-03-1 |
|---|---|
Molecular Formula |
CH3KO4S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
potassium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.K/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |
InChI Key |
YYKGYTHEGCZRRI-UHFFFAOYSA-M |
Canonical SMILES |
C(O)S(=O)(=O)[O-].[K+] |
Related CAS |
75-92-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


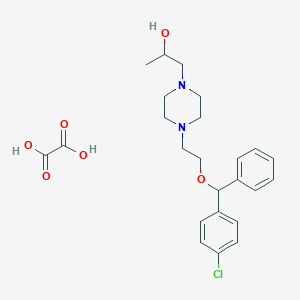

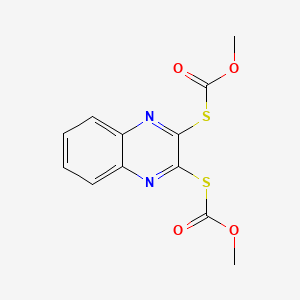

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
